molecular formula C18H21N3O5 B4562518 N-(2,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide

Cat. No.: B4562518
M. Wt: 359.4 g/mol
InChI Key: IKTDJDVLFDWZFN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C18H21N3O5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.14812078 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Activities

Research has highlighted the potential anti-cancer properties of compounds structurally related to N-(2,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. For instance, a study by Lee et al. (2013) found that a novel compound showed potent anti-growth activity in drug-resistant cancer cells and caused cancer cell apoptosis through downregulation of Bcl-2 protein levels. This compound also demonstrated significant anti-proliferative activity against various cancer cell lines, indicating its promise as a potential anticancer drug (Lee et al., 2013).

Antibacterial Activities

N-Sulfonated derivatives of (2-furoyl)piperazine have been studied for their antibacterial potential, with findings indicating strong antibacterial activity against pathogenic bacteria. The low minimum inhibitory concentration (MIC) values compared to ciprofloxacin demonstrated their significant antibacterial potential, with mild hemolytic profiles suggesting these compounds as promising candidates for drug development (Abbasi et al., 2022).

Synthetic Methodologies for Therapeutic Agents

The synthesis of carbamate derivatives bearing 2-furoyl-1-piperazine has been pursued, aiming at the development of biologically active compounds with modest toxicity. These synthesized compounds have shown activity against acetylcholinesterase enzyme and both Gram-positive and Gram-negative bacterial strains, indicating their utility as potential therapeutic agents (Abbasi et al., 2017).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-24-13-5-6-14(16(12-13)25-2)19-18(23)21-9-7-20(8-10-21)17(22)15-4-3-11-26-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTDJDVLFDWZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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